Structural Elucidation of 1-Methylazepane-2,7-dione: A Comprehensive ¹H and ¹³C NMR Guide
Structural Elucidation of 1-Methylazepane-2,7-dione: A Comprehensive ¹H and ¹³C NMR Guide
Executive Summary
1-Methylazepane-2,7-dione (commonly referred to as N-methyladipimide) is a seven-membered cyclic imide. Cyclic imides are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for neurological agents, anxiolytics, and advanced polymer precursors 1[1]. Accurate structural characterization of 1-Methylazepane-2,7-dione is critical for quality control during synthetic scale-up and pharmacological evaluation 2[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide provides an authoritative, in-depth analysis of the compound's ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, detailing the quantum mechanical causality behind chemical shifts, and outlining a self-validating experimental protocol designed to eliminate acquisition artifacts.
Causality in Chemical Shifts and Spectral Assignments
The molecular architecture of 1-Methylazepane-2,7-dione consists of a central imide nitrogen alkylated with a methyl group, flanked by two equivalent carbonyl centers, and a saturated four-carbon aliphatic chain. This inherent symmetry drastically simplifies the NMR spectra by rendering the C3/C6 and C4/C5 positions chemically equivalent.
¹H NMR Resonance Dynamics
The electron-withdrawing nature of the two adjacent carbonyl groups heavily deshields the N-methyl protons. Because the nitrogen lone pair is delocalized into both carbonyl π-systems, the N-CH₃ protons experience a strong inductive pull, pushing their resonance downfield to approximately 3.15 ppm .
The methylene protons at C3 and C6 (α to the carbonyls) experience moderate deshielding via the anisotropic effect of the C=O double bonds, appearing as a complex multiplet around 2.55–2.65 ppm . The C4 and C5 protons (β to the carbonyls) are further removed from this inductive pull, resonating upfield at 1.70–1.85 ppm . The strict integration ratio of 3:4:4 acts as an internal validation metric for compound purity and structural integrity 3[3].
¹³C NMR Carbon Framework Analysis
In the ¹³C domain, the imide carbonyls (C2 and C7) are highly deshielded due to the combined electronegativity of the oxygen atoms and the adjacent nitrogen, resonating near 176.5 ppm . The N-methyl carbon appears around 34.2 ppm , a characteristic shift for N-alkyl groups in cyclic imides. The α-carbons (C3, C6) and β-carbons (C4, C5) resonate at 38.5 ppm and 24.0 ppm , respectively. The stark contrast between the α and β carbon shifts perfectly maps the decay of the inductive effect along the aliphatic backbone4[4].
Quantitative Spectral Data Summaries
To facilitate rapid comparative analysis during synthesis or quality control, the quantitative spectral assignments are summarized below.
Table 1: ¹H NMR Spectral Data for 1-Methylazepane-2,7-dione (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| N-CH₃ | 3.15 | Singlet (s) | 3H | N-Methyl protons |
| C3, C6 | 2.55 – 2.65 | Multiplet (m) | 4H | Methylene protons α to carbonyl |
| C4, C5 | 1.70 – 1.85 | Multiplet (m) | 4H | Methylene protons β to carbonyl |
Table 2: ¹³C NMR Spectral Data for 1-Methylazepane-2,7-dione (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Carbon Type | Assignment |
| C2, C7 | 176.5 | C=O (Quat.) | Imide carbonyl carbons |
| C3, C6 | 38.5 | CH₂ | Methylene carbons α to carbonyl |
| N-CH₃ | 34.2 | CH₃ | N-Methyl carbon |
| C4, C5 | 24.0 | CH₂ | Methylene carbons β to carbonyl |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity, reproducible NMR data, the following protocol integrates causality-driven parameter selection with built-in validation checks. A protocol is only trustworthy if it can independently verify its own accuracy.
Step-by-Step Methodology
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality & Validation: CDCl₃ provides excellent solubility for moderately polar imides while lacking interfering proton resonances. The inclusion of TMS provides a definitive 0.00 ppm internal reference. Self-Validation: If the TMS peak deviates from zero, the user is immediately alerted to magnetic field drift or referencing errors.
Step 2: Probe Tuning and Shimming
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Action: Insert the sample, lock onto the deuterium signal of CDCl₃, and execute automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1 and Z2 coils.
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Causality & Validation: The cyclic aliphatic chain produces complex multiplets due to extensive homonuclear J-coupling. Optimal shimming ensures the magnetic field is perfectly homogeneous across the sample volume. Self-Validation: A Full Width at Half Maximum (FWHM) of the TMS peak < 1.0 Hz validates the shim quality.
Step 3: ¹H NMR Acquisition
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Action: Acquire 16–32 scans using a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.
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Causality & Validation: A 2.0s D1 ensures complete longitudinal relaxation (T₁) for all proton environments. Incomplete relaxation leads to truncated signal intensities. Self-Validation: The protocol is validated post-acquisition by verifying the exact 3:4:4 integration ratio; any deviation indicates incomplete relaxation or the presence of impurities.
Step 4: ¹³C NMR Acquisition
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Action: Acquire 512–1024 scans using a proton-decoupled sequence (e.g., WALTZ-16) with a relaxation delay (D1) of 3.0 seconds.
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Causality & Validation: ¹³C has a low natural abundance (1.1%). Proton decoupling collapses multiplets into sharp singlets, artificially boosting the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). The extended D1 of 3.0s is strictly required because quaternary carbons (C2, C7 carbonyls) lack attached protons to facilitate relaxation, resulting in exceptionally long T₁ times. Self-Validation: Detecting sharp, distinct peaks at ~176.5 ppm validates that the relaxation delay was sufficient.
Troubleshooting Artifacts (Expert Insights)
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Artifact: Broad peak at ~1.56 ppm in ¹H NMR.
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Causality: Residual water (H₂O) in CDCl₃.
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Resolution: Dry the sample over activated molecular sieves prior to dissolution. The presence of this peak can obscure the C4/C5 multiplet (1.70-1.85 ppm), making integration unreliable.
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Artifact: Missing C2/C7 signals in ¹³C NMR.
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Causality: Insufficient relaxation delay (D1) for quaternary carbons.
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Resolution: Increase D1 to >3.0s or add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)₃] to shorten T₁ times.
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Mechanistic Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR acquisition workflow, highlighting the critical dependencies between sample preparation, physical tuning, and data validation.
Self-validating NMR acquisition workflow for 1-Methylazepane-2,7-dione.
References
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Benchchem. "Adipamide | 628-94-4 - Benchchem". Source: Benchchem. 2
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The Royal Society of Chemistry. "Supporting Information - The Royal Society of Chemistry". Source: RSC.org. 3
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TÜBİTAK Academic Journals. "Fast Oxidation of Lactams to Cyclic Imides Using Microwave Irradiation". Source: Tubitak.gov.tr. 1
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ResearchGate. "Theoretical and experimental examination of -caprolactam dimer stability". Source: ResearchGate.net. 4
